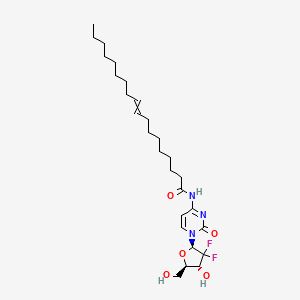![molecular formula C20H16N4 B14240478 (E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 372494-56-9](/img/structure/B14240478.png)
(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes an oct-4-ene-2,6-diyne backbone and two pyridin-2-ylmethanimine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves a multi-step process:
Formation of the Oct-4-ene-2,6-diyne Backbone: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of terminal alkynes with halides in the presence of a palladium catalyst.
Attachment of Pyridin-2-ylmethanimine Groups: The pyridin-2-ylmethanimine groups can be introduced through a condensation reaction between pyridine-2-carbaldehyde and an appropriate amine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene moieties.
Reduction: Reduction reactions can target the imine groups, converting them to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Products may include diketones or epoxides.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted pyridine derivatives are the main products.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] depends on its application:
As a Ligand: It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the imine groups, forming stable complexes.
Biological Activity: If used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: A related compound with pyridine and imine groups.
Uniqueness:
Structure: The presence of the oct-4-ene-2,6-diyne backbone distinguishes it from other similar compounds.
Reactivity: The combination of alkene, alkyne, and imine functionalities provides unique reactivity patterns.
Propiedades
Número CAS |
372494-56-9 |
|---|---|
Fórmula molecular |
C20H16N4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-[8-(pyridin-2-ylmethylideneamino)oct-4-en-2,6-diynyl]methanimine |
InChI |
InChI=1S/C20H16N4/c1(3-7-13-21-17-19-11-5-9-15-23-19)2-4-8-14-22-18-20-12-6-10-16-24-20/h1-2,5-6,9-12,15-18H,13-14H2 |
Clave InChI |
PKJIWWLGQJVRNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=NCC#CC=CC#CCN=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



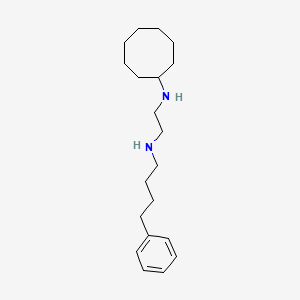

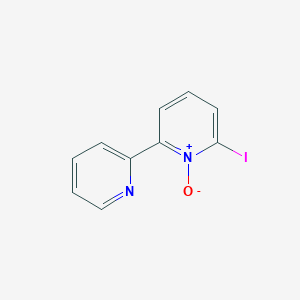
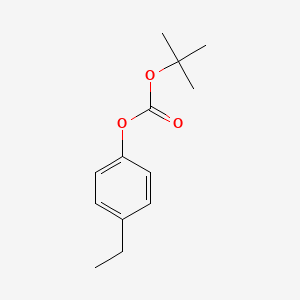
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)

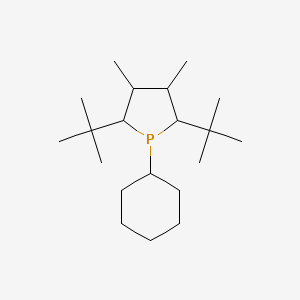
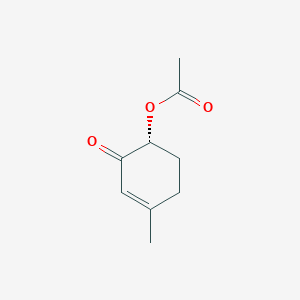
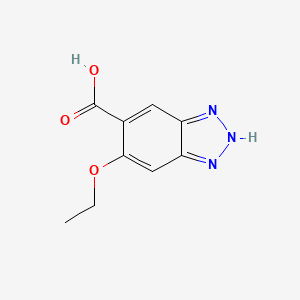
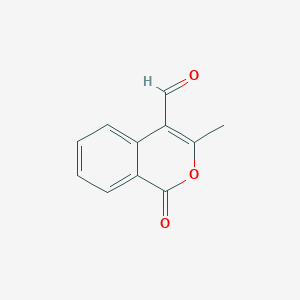
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
